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molecular formula C10H11N3O B8461888 (6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)methanol

(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)methanol

Cat. No. B8461888
M. Wt: 189.21 g/mol
InChI Key: VRQIQMWHZVJYKN-UHFFFAOYSA-N
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Patent
US09150569B2

Procedure details

Lithium aluminum hydride (164 mg, 4.33 mmol) was suspended in THF (5 mL). A solution of ethyl 6-(2-methyl-1H-imidazol-1-yl)nicotinate (455 mg, 1.96 mmol) obtained in Step 1 in THF (5 mL) was added at 0° C. and the mixture was stirred at 0° C. for 30 minutes. To the reaction mixture were sequentially added water (0.146 mL), a 15% aqueous sodium hydroxide solution (0.146 mL), and water (0.492 mL), and the mixture was stirred at room temperature for 1 hour. The reaction mixture was filtered through Celite. The solvent in the filtrate was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (chloroform/methanol=97/3) to give (6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)methanol (341 mg, 92% yield).
Quantity
164 mg
Type
reactant
Reaction Step One
Quantity
455 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.146 mL
Type
reactant
Reaction Step Three
Quantity
0.146 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.492 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]1[N:9]([C:13]2[CH:23]=[CH:22][C:16]([C:17](OCC)=[O:18])=[CH:15][N:14]=2)[CH:10]=[CH:11][N:12]=1.O.[OH-].[Na+]>C1COCC1>[CH3:7][C:8]1[N:9]([C:13]2[N:14]=[CH:15][C:16]([CH2:17][OH:18])=[CH:22][CH:23]=2)[CH:10]=[CH:11][N:12]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
164 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
455 mg
Type
reactant
Smiles
CC=1N(C=CN1)C1=NC=C(C(=O)OCC)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.146 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0.146 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.492 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
The solvent in the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (chloroform/methanol=97/3)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1N(C=CN1)C1=CC=C(C=N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 341 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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